N-butyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide
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Overview
Description
N-butyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyridines, which undergo condensation reactions to form the pyrido[2,3-d]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups such as hydroxyl, halogen, or alkyl groups .
Scientific Research Applications
N-butyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which N-butyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide exerts its effects involves the inhibition of specific molecular targets such as kinases and enzymes involved in DNA replication and repair. The compound binds to the active site of these enzymes, preventing their normal function and leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-butyl-2-[1-(2-hydroxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide
- N-butyl-2-[1-(2-chlorophenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide
Uniqueness
N-butyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C23H28N4O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-butyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C23H28N4O4/c1-6-7-12-25(4)19(28)14-26-22(29)20-15(2)13-16(3)24-21(20)27(23(26)30)17-10-8-9-11-18(17)31-5/h8-11,13H,6-7,12,14H2,1-5H3 |
InChI Key |
GPKJIVGNTMCBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)CN1C(=O)C2=C(N=C(C=C2C)C)N(C1=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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